Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNONBRRPYWXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 585516-41-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.70 g/mol. The compound features a tetrahydropyrimidine ring which is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds in the tetrahydropyrimidine class exhibit significant antimicrobial properties. Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl 6-(chloromethyl)-4-furan | Staphylococcus aureus | 50 | |
| Ethyl 6-(chloromethyl)-4-furan | Escherichia coli | 100 | |
| Tetracycline | Various | 200 |
The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and subsequent cell death.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, similar tetrahydropyrimidine compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines.
Case Study Example:
In a study evaluating the anticancer effects of tetrahydropyrimidines:
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The furan moiety contributes to the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes.
- Induction of Apoptosis : In cancer cells, these compounds may activate pathways that lead to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
